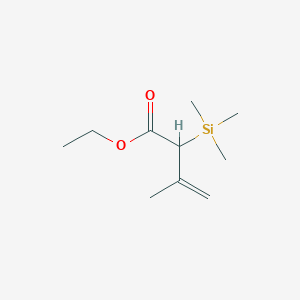
Ethyl 3-methyl-2-(trimethylsilyl)but-3-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-methyl-2-(trimethylsilyl)but-3-enoate is an organic compound characterized by the presence of an ester functional group, a trimethylsilyl group, and a conjugated double bond
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-methyl-2-(trimethylsilyl)but-3-enoate typically involves the esterification of 3-methyl-2-(trimethylsilyl)but-3-enoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The trimethylsilyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like tetrabutylammonium fluoride can be used to remove the trimethylsilyl group.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
Ethyl 3-methyl-2-(trimethylsilyl)but-3-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.
Medicine: Investigated for its role in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethyl 3-methyl-2-(trimethylsilyl)but-3-enoate involves its reactivity towards various chemical reagents. The trimethylsilyl group acts as a protecting group, allowing selective reactions at other sites of the molecule. The ester group can undergo hydrolysis or transesterification, leading to the formation of different products.
Comparaison Avec Des Composés Similaires
Ethyl 3-methylbut-3-enoate: Lacks the trimethylsilyl group, making it less sterically hindered.
Methyl 3-methyl-2-(trimethylsilyl)but-3-enoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Trimethylsilyl ethyl but-3-enoate: Similar structure but with the trimethylsilyl group attached to the ethyl group.
Uniqueness: this compound is unique due to the presence of both the ester and trimethylsilyl groups, which provide distinct reactivity and steric properties. This makes it a valuable compound in organic synthesis and material science.
Propriétés
Numéro CAS |
82343-39-3 |
|---|---|
Formule moléculaire |
C10H20O2Si |
Poids moléculaire |
200.35 g/mol |
Nom IUPAC |
ethyl 3-methyl-2-trimethylsilylbut-3-enoate |
InChI |
InChI=1S/C10H20O2Si/c1-7-12-10(11)9(8(2)3)13(4,5)6/h9H,2,7H2,1,3-6H3 |
Clé InChI |
VVXDICWALXAAKG-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C(=C)C)[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


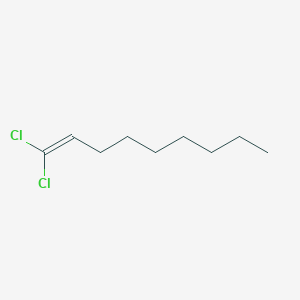
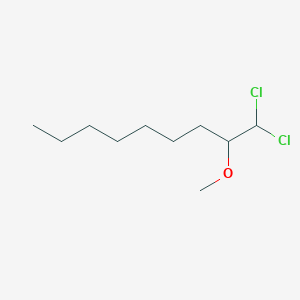
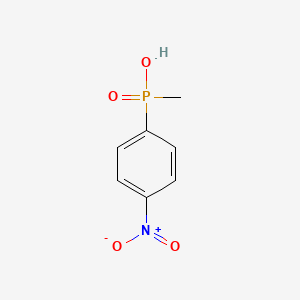
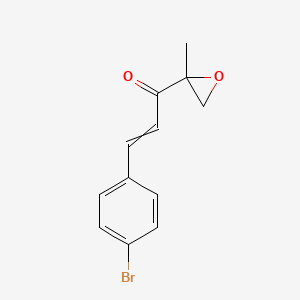
![{[(1-{2-[(E)-Phenyldiazenyl]phenyl}ethylidene)amino]oxy}acetic acid](/img/structure/B14408498.png)
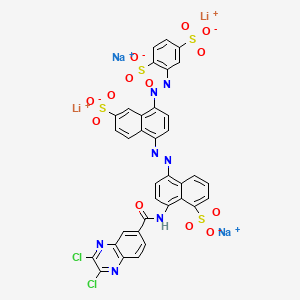
![Methyl [amino(nitroamino)methylidene]carbamodithioate](/img/structure/B14408517.png)
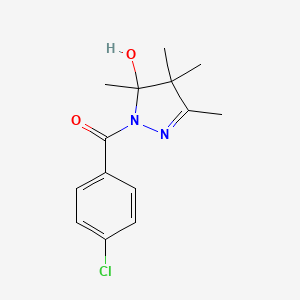
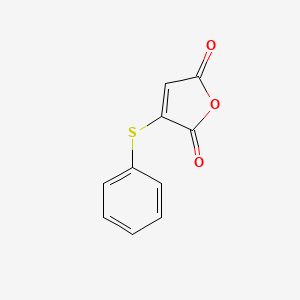
![11-Methyl-12H-benzo[a]phenothiazine](/img/structure/B14408535.png)
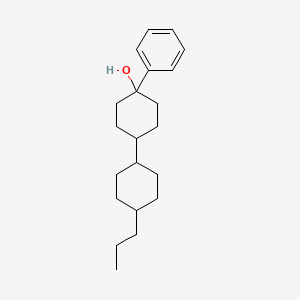
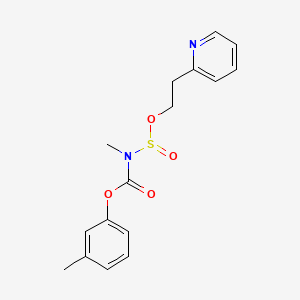
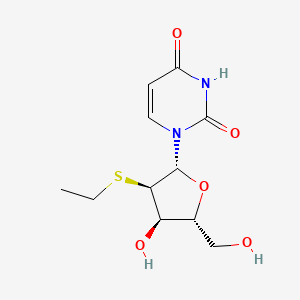
![5-{1-[4-(2,4-Dichlorophenoxy)phenoxy]ethyl}-3-methyl-1,2,4-oxadiazole](/img/structure/B14408567.png)
